molecular formula C24H27N3OS B4763586 4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4763586
M. Wt: 405.6 g/mol
InChI Key: DNCMZDBJEBFUJE-UHFFFAOYSA-N
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Description

4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazoles. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound exerts its pharmacological activities by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, and by modulating the activity of various enzymes such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole exhibits significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate in animal models of inflammation. In addition, this compound has also been shown to exhibit potent analgesic and antipyretic activities in animal models. Furthermore, it has been shown to exhibit significant antimicrobial and antifungal activities against various strains of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole is its potent pharmacological activities, making it a promising candidate for the development of new drugs. However, one of the major limitations of this compound is its low solubility in water, which can pose challenges in its formulation and administration. In addition, the compound has also shown some toxicity in animal models, which needs to be further studied and addressed.

Future Directions

There are several future directions that can be explored with regards to 4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole. One of the potential directions is the development of new drugs for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. In addition, the compound can also be explored for its potential applications in agriculture and material science. Furthermore, further studies are needed to explore the toxicity and safety profile of this compound, which can aid in its development as a new drug candidate.

Scientific Research Applications

4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, cancer, and Alzheimer's disease. In addition, this compound has also shown significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and fungicides.

properties

IUPAC Name

3-(4-cyclopentyloxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-3-16-27-23(20-12-14-22(15-13-20)28-21-6-4-5-7-21)25-26-24(27)29-17-19-10-8-18(2)9-11-19/h3,8-15,21H,1,4-7,16-17H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCMZDBJEBFUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(cyclopentyloxy)phenyl]-5-[(4-methylbenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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